4-(Phenylamino)piperidine-4-methylamine
Description
Significance of Piperidine (B6355638) Ring Systems in Advanced Synthetic Targets
The piperidine ring system is a crucial element in many biologically active compounds. wisdomlib.org Its presence is notable in various therapeutic agents, including antihistamines like fexofenadine (B15129) and loratadine, as well as analgesics such as meperidine. ijnrd.org The versatility of the piperidine scaffold allows for its incorporation into a diverse range of molecular architectures, leading to a wide spectrum of pharmacological activities. acs.org
Researchers have explored piperidine derivatives for their potential in treating numerous conditions. The pharmacological spectrum of these compounds includes anti-inflammatory, antiviral, and analgesic effects. ijnrd.org The ability to introduce various substituents onto the piperidine ring allows chemists to fine-tune the molecule's properties, making it a privileged scaffold in the design of new therapeutic agents. nih.gov The synthesis of these derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or the cyclization of linear amines. nih.gov
The 4,4-Disubstituted Piperidine Motif as a Versatile Chemical Scaffold
Within the broader family of piperidine-containing molecules, the 4,4-disubstituted piperidine motif is a particularly versatile chemical scaffold. nih.gov This structural arrangement has been the subject of considerable research, leading to the discovery of compounds with potent biological activities. nih.govacs.org A notable area of investigation has been in the development of analgesics, with several 4,4-disubstituted piperidine analogues demonstrating potency comparable to morphine in preclinical studies. nih.gov
The synthesis of these compounds often involves multi-step sequences starting from readily available materials. researchgate.net For instance, the Strecker-type condensation of a piperidone with an amine and a cyanide source is a common method to introduce functionality at the 4-position. researchgate.net The resulting aminonitrile can then be further elaborated to a variety of derivatives. researchgate.net Research has shown that modifications at the 4-position of the piperidine ring can significantly influence the pharmacological profile of the resulting compounds. nih.govresearchgate.net
| Derivative Class | Example Compound(s) | Area of Research/Potential Application | Reference |
|---|---|---|---|
| 4-Phenylpiperidin-4-ols | Haloperidol, Loperamide | Antipsychotics, Antidiarrheal agents | researchgate.net |
| 4-Phenylpiperidine-4-carboxylic acid derivatives | Pethidine, Fentanyl | Opioid analgesics | researchgate.net |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | - | Selective delta-opioid agonists with potential anxiolytic/antidepressant properties | nih.gov |
Overview of Research Trajectories for 4-(Phenylamino)piperidine Derivatives
The class of 4-(phenylamino)piperidine derivatives has been a fruitful area of chemical and pharmacological research. These compounds are key intermediates in the synthesis of highly active narcotic analgesics. researchgate.net A central compound in this family is 4-(Phenylamino)piperidine-4-methylamine.
Chemical Profile of this compound
The fundamental properties of this compound have been computationally determined and are available in public databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19N3 | nih.gov |
| Molecular Weight | 205.30 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 205.157897619 Da | nih.gov |
| Topological Polar Surface Area | 50.1 Ų | nih.gov |
The synthesis of derivatives based on the 4-(phenylamino)piperidine scaffold is an active area of investigation. For example, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type analgesics, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net The synthetic routes often involve the protection and deprotection of the piperidine nitrogen to allow for selective modifications at other positions of the molecule. researchgate.netresearchgate.net Furthermore, research into novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has identified compounds with selective affinity for delta-opioid receptors, suggesting potential applications as anxiolytic and antidepressant agents. nih.gov These research trajectories highlight the continued importance of the 4-(phenylamino)piperidine scaffold in the quest for new and improved therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
83949-41-1 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(aminomethyl)-N-phenylpiperidin-4-amine |
InChI |
InChI=1S/C12H19N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-10,13H2 |
InChI Key |
ZTXCELVEIDRPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)NC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Phenylamino Piperidine 4 Methylamine and Its Derivatives
Reactions at the Primary Amine (Methylamine) Functionality
The primary amine of the methylamine (B109427) group is a potent nucleophile and readily participates in reactions typical of primary amines.
The primary amine of 4-(phenylamino)piperidine-4-methylamine can be selectively acylated. For instance, reaction with an acyl chloride like propionyl chloride leads to the formation of an amide. chemguide.co.ukyoutube.com This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. bloomtechz.com To prevent the formation of by-products and ensure a high yield of the desired N-acylated product, the reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed. chemguide.co.ukvaia.com The use of two equivalents of the amine can also achieve this, with one equivalent acting as the nucleophile and the second as a base. vaia.com
The acylation of the primary amine is a key step in the synthesis of various derivatives. For example, the reaction of 3-(4-cyano-4-phenylamino-1-piperidine)propanoic acid methyl ester with propionyl chloride in refluxing toluene (B28343), followed by the addition of triethylamine, results in the formation of 3-[4-cyano-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid methyl ester. lookchem.comgoogle.com
Table 1: Acylation Reaction Example
| Reactant 1 | Reactant 2 | Product |
| 3-(4-cyano-4-phenylamino-1-piperidine)propanoic acid methyl ester | Propionyl chloride | 3-[4-cyano-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid methyl ester |
Data sourced from Google Patents. lookchem.comgoogle.com
The primary amine can undergo alkylation reactions. A notable example is the Michael addition to α,β-unsaturated carbonyl compounds like methyl acrylate (B77674). google.com This reaction involves the conjugate addition of the amine to the carbon-carbon double bond of the methyl acrylate.
In the synthesis of remifentanil intermediates, the alkylation of a related compound, 4-(phenylamino)-4-piperidinecarboxy-(N-methylanilide), with methyl acrylate is a described step. google.com This type of reaction expands the carbon chain and introduces an ester functionality, which can be further modified.
The primary amine of this compound can participate in Mannich-type reactions. wikipedia.orgorganic-chemistry.org The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. wikipedia.orgorganic-chemistry.org In this context, the primary amine can act as the amine component.
The products of these reactions, known as Mannich bases, are β-amino carbonyl compounds. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with a carbon nucleophile. wikipedia.org While specific examples involving this compound are not prevalent in the searched literature, the reactivity of primary amines in Mannich reactions is a well-established principle in organic synthesis. nih.govnih.govnrfhh.com The use of primary aliphatic amines in the Mannich reaction can lead to diverse structural outcomes. nih.gov
Reactions Involving the Secondary Phenylamino (B1219803) Group
The secondary phenylamino group exhibits different reactivity compared to the primary methylamine, primarily due to steric hindrance and the electronic effects of the attached phenyl ring.
Acylation of the secondary phenylamino group to form a carboxanilide is a key transformation for this class of compounds. This reaction typically requires more forcing conditions than the acylation of the primary amine due to the decreased nucleophilicity of the secondary amine. The reaction of anilino-esters with acylating agents like propionyl chloride can be challenging, with reactions sometimes failing to proceed in boiling dichloromethane (B109758) and leading to decomposition at higher temperatures in solvents like chlorobenzene. researchgate.net
Successful N-acylation of the secondary amine has been achieved using an excess of propionyl chloride to yield the corresponding anilido-ester. researchgate.net This transformation is crucial in the synthesis of potent analgesics. For instance, N-acylation of methyl 4-phenylamino-4-piperidinecarboxylate with propionyl chloride yields methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net
Modifications of the Piperidine (B6355638) Ring System
The piperidine ring itself can be a site for chemical modification, primarily at the ring nitrogen. The nitrogen atom of the piperidine ring is a secondary amine and can undergo various reactions.
N-alkylation of the piperidine ring is a common modification. researchgate.net This can be achieved by reacting the piperidine derivative with an alkyl halide, such as an alkyl bromide or iodide, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. researchgate.net The choice of solvent, such as anhydrous acetonitrile (B52724) or DMF, can influence the reaction's success. researchgate.net
Furthermore, the piperidine ring can be synthesized through various methods, including intramolecular cyclization and the reduction of corresponding pyridine (B92270) precursors. nih.gov Modifications can also involve ring expansion or contraction, although these are less common for pre-formed piperidine systems. semanticscholar.orgnih.gov For instance, ring-opening reactions of N-substituted piperidines can occur under specific conditions, such as photooxidation, leading to acyclic aminoaldehydes. researchgate.net
Regioselective Functionalization of the Piperidine Core
The functionalization of the piperidine ring is a key strategy for modifying the properties of 4-(phenylamino)piperidine-based compounds. The reactivity of the piperidine core allows for selective modifications at its various positions (C2, C3, and C4), as well as at the nitrogen atoms. The choice of protecting groups and catalysts plays a crucial role in directing these transformations to the desired position. researchgate.netnih.govresearchgate.netnih.gov
Rhodium-catalyzed C-H insertion reactions, for instance, have been employed for the site-selective functionalization of the piperidine ring. nih.govnih.gov The regioselectivity of these reactions is highly dependent on the nature of the nitrogen protecting group and the specific rhodium catalyst used. researchgate.netnih.govnih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts, while the use of N-α-oxoarylacetyl-piperidines can direct the functionalization to the C4 position. researchgate.netnih.govnih.gov The C3 position can be functionalized indirectly through methods like cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by stereoselective ring-opening. researchgate.netnih.govnih.gov
The amino groups of the this compound scaffold are also key sites for functionalization. N-arylation of the piperidine nitrogen or the exocyclic amine can be achieved, often using palladium-catalyzed cross-coupling reactions. nih.gov Acylation of the phenylamino group is another common transformation, often carried out using acyl chlorides or anhydrides to introduce various substituents. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of a wide range of derivatives.
| Position | Reaction Type | Key Reagents/Catalysts | Protecting Group Influence | Reference |
|---|---|---|---|---|
| C2 | C-H Insertion | Rh2(R-TCPTAD)4, Rh2(R-TPPTTL)4 | N-Boc, N-Brosyl | researchgate.netnih.govnih.gov |
| C3 | Cyclopropanation/Ring-Opening | Rhodium catalysts | N-Boc on tetrahydropyridine precursor | researchgate.netnih.govnih.gov |
| C4 | C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl | researchgate.netnih.govnih.gov |
| Piperidine Nitrogen (N1) | N-Arylation | Palladium catalysts (e.g., Tris(dibenzylideneacetone)dipalladium(0)) | Often performed on the deprotected piperidine | |
| Phenylamino Nitrogen | Acylation | Acyl chlorides (e.g., Propionyl chloride), Anhydrides | - | researchgate.netresearchgate.net |
Ring Opening and Rearrangement Pathways
While the piperidine ring is generally stable, under certain conditions, it or its derivatives can undergo ring-opening or rearrangement reactions. These transformations can be influenced by the nature of substituents on the ring. For instance, the presence of certain heterocyclic substituents, such as 2-furyl or 2-thienyl groups, can lead to ring opening under specific reaction conditions, resulting in the formation of alcohols and thiols, respectively. nih.govmdpi.com
Ring expansion reactions have also been reported for piperidine systems, although they are less common. One such method involves the use of alkyl azides, though the yields for the formation of the expanded ring systems can be low. dtic.mil Rearrangement reactions, such as the Cope rearrangement, have been utilized in the synthesis of complex piperidine-containing structures, where specific substitution patterns can drive the equilibrium of the reaction forward. researchgate.net Another pathway involves the transformation of an imidazolidine (B613845) ring, which can act as a nitrogen donor, into a piperazine (B1678402) ring in the presence of certain metal ions. researchgate.net These pathways, while not always directly applied to this compound itself, represent potential transformations of the core piperidine scaffold under specific synthetic conditions.
Hydrolytic Cleavage Reactions of Protecting Groups and Esters
In the multi-step synthesis of complex molecules based on the 4-(phenylamino)piperidine scaffold, the use of protecting groups is essential to mask reactive functional groups and ensure regioselectivity. jocpr.com The subsequent removal of these protecting groups, as well as the hydrolysis of ester functionalities, are critical steps.
Commonly used protecting groups for the amino functions in piperidine derivatives include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (B1604629) (Bn). creative-peptides.comresearchgate.net The choice of protecting group is dictated by its stability under various reaction conditions and the mildness of the conditions required for its removal. jocpr.com The Boc group, for example, is typically removed under acidic conditions using reagents like trifluoroacetic acid (TFA). creative-peptides.comresearchgate.net In contrast, the Fmoc group is labile to basic conditions and is commonly removed using a solution of piperidine in dimethylformamide (DMF). creative-peptides.comresearchgate.netub.edu The benzyl group can be cleaved by catalytic hydrogenation. researchgate.net
| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., Trifluoroacetic acid - TFA) | creative-peptides.comresearchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine in DMF) | creative-peptides.comresearchgate.netub.edu |
| Benzyl | Bn | Amine | Catalytic Hydrogenation (e.g., H₂/Pd-C) | researchgate.net |
| tert-Butyl ester | tBu | Carboxylic Acid | Acidic (e.g., Trifluoroacetic acid - TFA) | researchgate.netcreative-peptides.com |
Oxidation and Reduction Chemistry Relevant to the Scaffold
The 4-(phenylamino)piperidine scaffold can undergo various oxidation and reduction reactions, which are relevant to both its synthesis and metabolic fate. The nitrogen atoms and the piperidine ring itself are susceptible to oxidative transformations.
Enzymatic oxidation is a key process in the metabolism of many piperidine-containing compounds. nih.gov Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze N-dealkylation reactions. nih.gov Monoamine oxidase (MAO) can also oxidize 4-phenylpiperidine (B165713) derivatives. nih.gov The susceptibility to oxidation by MAO-A versus MAO-B can be influenced by the substitution pattern on the piperidine ring; for instance, derivatives with substituents at the C4 position are preferentially oxidized by MAO-A. nih.gov Chemical oxidation of piperidines can also be achieved using various reagents. For example, substituted piperidones have been oxidized using Manganese(III). researchgate.net Furthermore, the piperidine nitrogen can be oxidized to form N-oxyl radicals. researchgate.net
Reduction reactions are also crucial in the synthesis of piperidine derivatives. A common synthetic route to the piperidine ring involves the hydrogenation or reduction of the corresponding pyridine or pyridinium (B92312) salt precursor. nih.gov This can be achieved using various catalysts, such as Raney-Ni or rhodium complexes. nih.gov The reduction of intermediate functional groups, such as piperidinones to piperidines, is another important transformation, often accomplished with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govmdpi.com For example, reductive amination, which involves the reduction of an imine or iminium ion intermediate, is a powerful method for forming the piperidine ring. researchgate.net
Mechanistic Investigations and Theoretical Studies of 4 Phenylamino Piperidine 4 Methylamine Chemistry
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of 4,4-disubstituted piperidines, such as 4-(phenylamino)piperidine-4-methylamine, can be achieved through several established synthetic routes. Key among these are the Strecker and Mannich reactions, which allow for the introduction of amine and cyano or aminoalkyl groups onto a piperidone precursor. researchgate.netchemrevlett.com The piperidine (B6355638) ring itself is a common motif in bioactive compounds, and numerous methods for its synthesis have been developed, including hydrogenation of pyridine (B92270) precursors, cycloaddition reactions, and various cyclization strategies. dtic.milyoutube.comkcl.ac.uk
A common precursor for the synthesis of this compound is a suitable 4-piperidone (B1582916). The general mechanism often involves the reaction of a primary amine with a ketone, followed by cyclization. chemrevlett.comdtic.mil For instance, the Strecker-type condensation of a piperidone with aniline (B41778) and hydrogen cyanide (HCN) can yield an anilino-nitrile intermediate. researchgate.net This reaction is believed to proceed through the formation of a protonated imine, which then undergoes nucleophilic attack by a cyanide ion. researchgate.net Subsequent reduction of the nitrile group would lead to the desired methylamine (B109427) functionality.
Another relevant pathway is the aza-Michael reaction, which is an atom-efficient method for creating piperidines. kcl.ac.uk This involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Substituted divinyl ketones, for example, can react with an amine like benzylamine (B48309) in an aza-Michael cyclization to produce 4-piperidones. kcl.ac.uk
Role of Catalysts and Reagents
The choice of catalysts and reagents is paramount in directing the outcome and efficiency of synthetic pathways leading to piperidine derivatives. In many syntheses, metal catalysts play a crucial role. Palladium-based catalysts, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and other palladium(II) complexes, are effective for cross-coupling and cyclization reactions. whiterose.ac.uk Catalysts based on rhodium and nickel are also employed, particularly for hydrogenation and reductive amination steps. dtic.milmdpi.com
Acid catalysts are often essential in condensation reactions like the Strecker synthesis to promote the formation of iminium ion intermediates. researchgate.net The combination of reagents is also critical. An optimized Strecker reaction for a related compound involved using 4 equivalents of both potassium cyanide (KCN) and aniline for each equivalent of the ketone starting material. researchgate.net
The table below summarizes key catalysts and reagents used in the synthesis of related piperidine structures.
| Catalyst/Reagent | Role/Reaction Type | Example Application | Reference |
| Palladium (Pd) Complexes | Cross-coupling, Cyclization | Synthesis of N-aryl piperidines | whiterose.ac.uk |
| Nickel (Ni) Catalysts | Hydrogenation | Reduction of pyridine to piperidine | dtic.mil |
| Rhodium (Rh) Complexes | Hydrogenation | Asymmetric hydrogenation of piperidinones | mdpi.com |
| Potassium Cyanide (KCN) | Nucleophile Source | Strecker synthesis for α-amino nitrile formation | researchgate.net |
| Aniline | Reactant | Forms the phenylamino (B1219803) group in Strecker synthesis | researchgate.net |
| Phenylsilane | Reducing Agent | Reductive amination and cyclization | mdpi.com |
| Tris(dibenzylideneacetone)dipalladium(0) | Catalyst | Buchwald-Hartwig amination | |
| Acetic Acid (AcOH) | Acid Catalyst | Promotes imine formation in Strecker synthesis | researchgate.net |
Influence of Solvent Systems and Reaction Conditions
Solvent systems and reaction conditions such as temperature and pressure significantly impact reaction kinetics, yields, and selectivity. In the synthesis of piperidine derivatives, a variety of solvents are used, ranging from non-polar solvents like xylene to polar aprotic and protic solvents like acetonitrile (B52724), methanol, and ethanol. researchgate.net For the Strecker synthesis of a related anilino-nitrile, a mixture of dichloromethane (B109758) and acetic acid (CH2Cl2/AcOH) in a roughly 1:1 ratio provided optimal results. researchgate.net The CH2Cl2 helps to dissolve the hydrogen cyanide (HCN) generated in situ. researchgate.net
Recently, green chemistry approaches have explored the use of deep eutectic solvents (DES), such as a glucose-urea mixture, as an effective and environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net
Temperature is another critical parameter. While many condensations are initiated at low temperatures (0–20 °C), subsequent heating is often necessary to drive the reaction to completion. researchgate.net For example, heating at 45–50 °C for 12–36 hours was found to be necessary for achieving high yields in a Strecker-type reaction. researchgate.net In palladium-catalyzed amination reactions, temperatures can be much higher, such as stirring at 140 °C in xylene.
The following table details the influence of various solvent systems and reaction conditions on the synthesis of related piperidines.
| Parameter | Value/System | Effect/Observation | Reference |
| Solvent | CH2Cl2/AcOH (1:1) | Optimal for Strecker synthesis, dissolves HCN | researchgate.net |
| Xylene | High-boiling solvent for Pd-catalyzed amination | ||
| Ethanol/Methanol | Common solvents for recrystallization and reaction media | researchgate.netchemrevlett.com | |
| Deep Eutectic Solvents | "Green" alternative, effective for piperidin-4-one synthesis | asianpubs.orgresearchgate.net | |
| Temperature | 45–50 °C | Required for completion of a Strecker-type reaction | researchgate.net |
| 140 °C | Used for Buchwald-Hartwig amination reactions | ||
| Reagent Molar Ratio | 4 eq. KCN & 4 eq. Aniline | Optimized for high yield in Strecker synthesis | researchgate.net |
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of piperidine derivatives. researchgate.net These methods provide detailed insights into reaction mechanisms, molecular geometry, and electronic characteristics that are often difficult to obtain through experimental means alone. researchgate.netwhiterose.ac.uk
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. mdpi.com This helps in elucidating complex reaction mechanisms, such as the stepwise versus concerted pathways in cycloaddition reactions. whiterose.ac.ukmdpi.com For piperidine synthesis, DFT can be used to model key steps like the cyanide ion addition to a protonated imine in the Strecker reaction or the cyclization step in the aza-Michael reaction. researchgate.netkcl.ac.uk
Studies on related heterocyclic systems have demonstrated that DFT, using functionals like B3LYP and M06-2X, can accurately predict the viability of reactions and the stereochemical outcomes. whiterose.ac.ukrsc.orgnih.gov For example, DFT calculations have been used to explain the selectivity in cycloaddition reactions by comparing the energy barriers of different possible pathways. mdpi.com Such calculations could clarify the precise mechanism for the formation of this compound and predict optimal conditions for its synthesis.
Conformational Analysis of Piperidine Derivatives
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. chemrevlett.comacs.org However, the presence of substituents can influence the conformational equilibrium. For this compound, the bulky phenylamino and methylamine groups at the C4 position will have specific conformational preferences.
Computational studies on related N-phenylpiperidines show that conjugation of the nitrogen lone pair with the aromatic ring increases the sp2 character of the nitrogen and flattens the ring geometry around it. nih.gov This creates a "pseudoallylic strain" that can influence the orientation of substituents. nih.gov DFT calculations, often at the M06-2X level of theory, are used to determine the relative energies of different conformers (e.g., axial vs. equatorial substituents) and the energy barriers for ring inversion. nih.gov For 4,4-disubstituted piperidines, the chair conformation is generally maintained, but the specific orientation of the substituents relative to the ring is determined by a complex interplay of steric and electronic effects. acs.orgrsc.org In some highly substituted cases, twist-boat conformations may become energetically accessible. chemrevlett.comnih.gov
Electronic Structure and Reactivity Predictions
DFT calculations provide valuable information about the electronic properties of a molecule, which governs its reactivity. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps predict where a molecule is likely to act as a nucleophile or an electrophile. researchgate.net
Advanced Analytical Characterization in Research of 4 Phenylamino Piperidine 4 Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy of 4-(Phenylamino)piperidine-4-methylamine would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm, with their splitting patterns providing information about the substitution pattern. The protons of the piperidine (B6355638) ring would exhibit signals in the aliphatic region, generally between 1.5 and 3.5 ppm. The chemical shifts and coupling constants of these protons would be indicative of their axial or equatorial positions within the chair conformation of the piperidine ring. The protons of the methylamine (B109427) group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the range of 2.5 to 3.0 ppm. The amine protons (NH) themselves often present as broad singlets, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.
Hypothetical ¹H NMR Data Table This table is a representation of expected chemical shifts and is not based on published experimental data.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H | 6.5 - 7.5 | Multiplet |
| Piperidine H (axial) | 1.5 - 2.5 | Multiplet |
| Piperidine H (equatorial) | 2.5 - 3.5 | Multiplet |
| Methylamine -CH₂- | 2.5 - 3.0 | Singlet |
| Phenylamino (B1219803) -NH- | 4.0 - 5.0 | Broad Singlet |
¹³C NMR Chemical Shift Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons of the phenyl group would be found in the range of 110-150 ppm. The quaternary carbon of the piperidine ring bonded to both the phenylamino and methylamine groups would be a key identifier, likely appearing around 50-60 ppm. The other piperidine carbons would resonate between 30 and 50 ppm, and the methylamine carbon would be expected in a similar range.
Hypothetical ¹³C NMR Data Table This table is a representation of expected chemical shifts and is not based on published experimental data.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (ipso) | 140 - 150 |
| Phenyl C (ortho, meta, para) | 110 - 130 |
| Piperidine C4 (quaternary) | 50 - 60 |
| Piperidine C2, C6 | 40 - 50 |
| Piperidine C3, C5 | 30 - 40 |
Advanced NMR Techniques (e.g., 2D NMR) for Full Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations would definitively link the phenyl group to the piperidine ring at the C4-N position and confirm the attachment of the methylamine group to the C4 carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₉N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (205.30 g/mol ). guidechem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atoms. For instance, the loss of the aminomethyl group or cleavage of the piperidine ring would result in characteristic fragment ions. The fragmentation of the phenylamino group could also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and methylamine groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This technique would confirm the chair conformation of the piperidine ring and establish the relative stereochemistry of the phenylamino and methylamine substituents at the C4 position (i.e., whether they are axial or equatorial). Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine groups, which govern the solid-state architecture of the compound.
Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC)
In the research and development of this compound and its derivatives, chromatographic techniques are indispensable for determining purity, identifying impurities, and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. It is routinely used to assess the purity of final products and to track the conversion of reactants to products during synthesis.
Research Findings:
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for basic compounds that might otherwise interact with column materials and lead to poor peak shape. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative such as formic acid to ensure compatibility with the MS interface. sielc.com This HPLC method is scalable and can be adapted for preparative chromatography to isolate impurities for structural elucidation. sielc.com
For related piperidine derivatives, analytical HPLC analyses often utilize C18 columns, which are a standard choice for reversed-phase chromatography. nih.gov Gradient elution is commonly used, where the proportion of the organic solvent (like acetonitrile) in the mobile phase is increased over time to elute compounds with different polarities. nih.gov Additives such as trifluoroacetic acid (TFA) or formic acid are frequently included in the mobile phase to improve peak shape and resolution for basic analytes by suppressing the ionization of silanol groups on the silica (B1680970) support and providing a counter-ion for the protonated amine. nih.govpolicija.si
The following table summarizes typical HPLC conditions used for the analysis of this compound and structurally related compounds.
Table 1: HPLC Method Parameters for this compound and Related Compounds
| Parameter | Method for this compound sielc.com | Method for Piperidine Derivatives nih.gov | Method for 1-Boc-4-(Phenylamino)piperidine policija.si |
|---|---|---|---|
| Column | Newcrom R1 | Gemini C18 (5 µm, 250 x 4.6 mm) | Zorbax Eclipse XDB-C18 (1.8 µm, 50 x 4.6 mm) |
| Mobile Phase A | Water with Phosphoric Acid (or Formic Acid for MS) | 0.1% TFA in Water | 0.1% Formic Acid and 1mM Ammonium (B1175870) Formate (B1220265) in Water |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) | 0.1% Formic Acid in Methanol |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV/MS | UV-VIS (210, 254, 280 nm) | Time-of-Flight (TOF) MS |
| Gradient | Isocratic or Gradient | 5% to 95% B over 8 min | 5% to 100% B over 11 min |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for purity assessment, especially for identifying and quantifying volatile starting materials, solvents, or by-products. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com
Research Findings:
To overcome these challenges, GC analysis of amines often requires specialized, deactivated columns or the use of a basic stationary phase. labrulez.com For compounds related to this compound, such as 1-Boc-4-(Phenylamino)piperidine, specific GC-Mass Spectrometry (GC-MS) methods have been established. policija.si These methods utilize a low-polarity column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP1-MS), which is robust and suitable for general-purpose analysis. policija.si Helium is typically used as the carrier gas. policija.si A temperature program, where the column oven temperature is gradually increased, is employed to ensure the efficient separation of compounds with different boiling points. policija.si
In some cases, derivatization of the amine with a suitable reagent is performed prior to GC analysis. This process converts the polar amine into a less polar, more volatile derivative, which improves chromatographic performance and detection. nih.govnih.gov
The table below outlines a GC-MS method used for a key intermediate related to the target compound.
Table 2: GC-MS Method Parameters for 1-Boc-4-(Phenylamino)piperidine policija.si
| Parameter | Method Details |
|---|---|
| Instrument | Agilent GC-MS |
| Column | HP1-MS (30 m x 0.25 mm, 0.25 µm film) |
| Injector | 280 °C, Split mode (1:50) |
| Carrier Gas | Helium (He) at 1.2 mL/min |
| Oven Program | 170 °C (1 min), then ramp to 190 °C |
| MS Detector | EI (70 eV), Scan range m/z 50-550 |
| Transfer Line Temp. | 235 °C |
Role As a Chemical Scaffold and Precursor in Complex Molecule Synthesis
Utilization of the 4-(Phenylamino)piperidine-4-methylamine Scaffold in Building Block Synthesis
The this compound scaffold is a key starting point for the creation of more elaborate chemical building blocks. These building blocks are then incorporated into larger, more complex molecules with potential therapeutic applications. The strategic advantage of using this scaffold lies in its pre-existing 1,4-disubstituted piperidine (B6355638) ring, a common feature in many drug prototypes due to more straightforward synthetic pathways and fewer stereochemical complications. acs.org
Research has demonstrated the utility of similar 4-aminopiperidine (B84694) scaffolds in the synthesis of a variety of biologically active compounds. researchgate.net For instance, the core structure can be elaborated through reactions targeting the primary amine, the secondary amine of the piperidine ring, or the phenyl group. This allows for the introduction of a wide range of functional groups and structural motifs, leading to a diverse set of building blocks for further synthetic endeavors. The development of novel building blocks derived from piperidine scaffolds is an active area of research, aimed at expanding the accessible chemical space for drug discovery. kcl.ac.ukwhiterose.ac.uk
Table 1: Key Reactions for Building Block Synthesis from 4-Aminopiperidine Scaffolds
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| Acylation | Acyl Chloride/Anhydride, Base | Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| N-Arylation | Aryl Halide, Palladium Catalyst, Base | Diaryl Amine |
This table presents generalized reaction types applicable to the amino groups of the this compound scaffold for the synthesis of diverse building blocks.
Strategies for Derivatization to Access Diverse Molecular Libraries
The derivatization of the this compound scaffold is a key strategy for generating diverse molecular libraries. These libraries, which are collections of structurally related compounds, are essential for high-throughput screening and the identification of new drug leads. The multiple reactive sites on the scaffold allow for a systematic and combinatorial approach to library synthesis.
One common strategy involves the acylation of the primary and secondary amine groups with a variety of carboxylic acids or their derivatives. This approach can be seen in the synthesis of M3 muscarinic antagonists based on a 4-amino-piperidine scaffold, where different R-groups were introduced via acylation. researchgate.net Another strategy is reductive amination, which allows for the introduction of a wide range of substituents on the amine nitrogen atoms.
Furthermore, derivatization can be achieved through modifications of the phenyl ring, such as electrophilic aromatic substitution, to introduce additional functional groups. The combination of these derivatization strategies enables the creation of large and diverse libraries of compounds from a single, readily accessible scaffold. The use of N-(4-aminophenyl)piperidine for derivatization has been shown to significantly improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), highlighting the versatility of this type of scaffold. nih.gov
Application in Combinatorial Chemistry and Parallel Synthesis
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and parallel synthesis. mdpi.com These techniques aim to rapidly produce a large number of compounds by systematically combining a smaller number of building blocks. The distinct reactive sites on the scaffold—the primary amine, the secondary piperidine nitrogen, and the phenyl ring—can be independently functionalized, allowing for a high degree of molecular diversity to be generated from a single core structure.
In a typical parallel synthesis approach, the scaffold would be reacted with a set of diverse building blocks in a multi-well plate format. For example, the primary amine could be acylated with a library of carboxylic acids, while the piperidine nitrogen is functionalized with a different set of electrophiles. This approach has been successfully employed in the design and synthesis of piperidine libraries targeting specific biological targets, such as the nociceptin (B549756) (N/OFQ) receptor. nih.gov The efficiency of parallel synthesis allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. mdpi.com
Development of Novel Synthetic Intermediates
The this compound scaffold is not only a precursor for final compounds but also a valuable starting material for the development of novel synthetic intermediates. These intermediates can possess unique functionalities that enable access to previously inaccessible chemical space. For example, modification of the primary amine to other functional groups, such as an azide (B81097) or an alkyne, would create a "clickable" handle for bioorthogonal conjugation reactions.
Research into the synthesis of novel piperidine building blocks has led to the development of versatile intermediates that can be used to create analogues of existing drugs. kcl.ac.uk For instance, an optimized Strecker-type condensation of a piperidone with aniline (B41778) and hydrogen cyanide yields an anilino-nitrile, which is a key intermediate in the synthesis of highly active narcotic analgesics. researchgate.net The development of such intermediates from piperidine-based scaffolds is crucial for advancing synthetic chemistry and enabling the discovery of new therapeutic agents. nih.gov
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes
Biocatalysis : The use of enzymes offers a highly selective and environmentally benign approach to synthesis. Research could focus on employing enzymes like lipases, transaminases, or engineered hydroxylases for the construction or modification of the piperidine (B6355638) core. rsc.orgnih.govchemistryviews.org For instance, immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for multicomponent reactions to produce polyfunctionalized piperidines, offering high yields and catalyst reusability. rsc.orgrsc.org Chemo-enzymatic methods, which combine biocatalytic steps with chemical reactions, could also be employed for the asymmetric synthesis of complex chiral piperidines. nih.gov
Flow Chemistry and Electrochemistry : Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. acs.orgorganic-chemistry.org Integrating electrochemistry with flow synthesis can enable efficient cyclization and functionalization reactions without the need for chemical oxidants or reductants. nih.govnih.govbeilstein-journals.org Such methods have been used for the synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization in a flow microreactor, offering good yields and a greener profile compared to conventional batch reactions. beilstein-journals.org
Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can significantly increase efficiency and atom economy. rsc.orgmdpi.com MCRs are valuable for creating extensive libraries of compounds for screening purposes. mdpi.com
A notable precedent in green chemistry is the Flexsys process for producing 4-aminodiphenylamine (4-ADPA), which utilizes a nucleophilic aromatic substitution for hydrogen, dramatically reducing organic waste, inorganic waste, and wastewater compared to traditional routes. epa.gov Applying similar principles to the synthesis of 4-(Phenylamino)piperidine-4-methylamine could lead to a breakthrough in its sustainable production.
Exploration of Novel Catalytic Systems for Functionalization
The piperidine scaffold of this compound is rich in C-H bonds, which are prime targets for late-stage functionalization. Exploring novel catalytic systems to selectively activate these bonds would allow for the rapid diversification of the core structure.
C-H Functionalization : Directing group-assisted C-H activation is a powerful strategy. Research could explore new directing groups to functionalize the C2, C3, or C4 positions of the piperidine ring. Palladium-catalyzed C(sp³)–H arylation has been demonstrated on piperidine derivatives with high regio- and stereoselectivity. acs.orgacs.org While the C2 position is often electronically favored, steric shielding and catalyst control can enable functionalization at the more remote C4 position. researchgate.net Rhodium catalysts have also been employed for site-selective C-H insertions. nih.gov
Buchwald-Hartwig Amination : The formation of the N-aryl bond is critical to the core structure. Advances in Buchwald-Hartwig amination, particularly the development of catalysts that are effective for less reactive aryl chlorides, could lower substrate costs. researchgate.netnih.gov Modern palladium N-heterocyclic carbene (NHC) precatalysts are air- and moisture-stable and can facilitate rapid C-N cross-coupling under mild conditions. nih.govrsc.org
Photoredox and Electrocatalysis : Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization under mild conditions. nih.gov This technique has been applied to the α-C–H functionalization of saturated N-heterocycles. nih.govresearchgate.net Similarly, nickel-electrocatalytic cross-coupling can forge new carbon-carbon bonds, avoiding the need for expensive precious metals like palladium. chemistryviews.orgnews-medical.net
The following table summarizes some modern catalytic approaches applicable to piperidine scaffolds.
| Catalytic Approach | Catalyst/System | Target Transformation | Key Features | Citations |
| C-H Arylation | Palladium(II) Acetate / Aminoquinoline directing group | C(4)-H arylation of piperidine ring | High regio- and stereoselectivity; silver-free conditions. | acs.orgacs.org |
| C-H Insertion | Rhodium(II) catalysts | C-H functionalization at C2, C3, C4 | Site selectivity controlled by catalyst and N-protecting group. | researchgate.netnih.gov |
| C-N Cross-Coupling | Palladium / N-Heterocyclic Carbene (NHC) Complexes | Buchwald-Hartwig amination with aryl chlorides | Uses air-stable precatalysts; rapid reaction times. | researchgate.netnih.govrsc.org |
| Biocatalytic Oxidation | Engineered Hydroxylase / Radical Cross-Coupling | C-H hydroxylation followed by C-C bond formation | Enables modular and enantioselective assembly of 3D structures. | chemistryviews.orgnews-medical.net |
| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | α-C–H functionalization of amines | Mild, visible-light mediated reactions. | nih.govresearchgate.net |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of the piperidine core is crucial for optimizing existing methods and designing new ones.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For example, kinetic studies, isotopic labeling experiments, and the isolation of reaction intermediates can provide powerful evidence for proposed pathways. acs.orgacs.org Such studies have been performed for the palladium-catalyzed C-H arylation of piperidines, revealing details about the C-H activation step through deuterium (B1214612) incorporation experiments. acs.org
Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, transition states, and the role of catalysts and ligands. rsc.orgacs.org This approach has been instrumental in understanding the catalytic cycle of the Buchwald-Hartwig amination, comparing different Pd-NHC precatalysts and identifying the rate-determining steps. rsc.org A fascinating area of research is the investigation of "cocktail"-type catalysis, where a single precatalyst generates multiple active catalytic species (e.g., molecular complexes, clusters, and nanoparticles) that work in concert to drive the reaction. rsc.org Understanding these complex catalytic systems could lead to the development of more robust and versatile catalysts for synthesizing derivatives of this compound.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with desired properties. Instead of relying solely on traditional trial-and-error synthesis, in silico methods can predict the potential activity of new molecules, saving time and resources.
Ligand-Based and Structure-Based Design : When the three-dimensional structure of a biological target is unknown, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. nih.govazolifesciences.com QSAR models quantify the relationship between the chemical features of a series of compounds and their biological activity, allowing for the prediction of potency for newly designed derivatives. nih.govresearchgate.net If a target structure is available, molecular docking can be used to predict how derivatives might bind, guiding the design of compounds with improved affinity and selectivity. nih.govrsc.org
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can provide insight into the stability of the ligand-receptor complex over time, revealing key interactions and the influence of solvent. researchgate.netnih.govrsc.org
These computational approaches have been successfully applied to design piperidine-based compounds for various therapeutic targets. nih.govresearchgate.netnih.gov For this compound, these tools could be used to design libraries of derivatives with optimized properties for specific biological applications.
| Computational Method | Application | Objective | Citations |
| Molecular Docking | Predict binding mode and affinity of ligands in a receptor's active site. | Identify key interactions; guide structure-based design. | nih.govrsc.orgtandfonline.com |
| QSAR | Correlate chemical structure with biological activity. | Predict the activity of novel, unsynthesized compounds. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-receptor complex over time. | Assess binding stability and conformational changes. | researchgate.netnih.govrsc.org |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Filter compounds early for drug-like properties. | nih.gov |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization process, future research on this compound should integrate modern automation technologies.
High-Throughput Experimentation (HTE) : HTE platforms allow for the rapid screening of a large number of reaction variables—such as catalysts, ligands, solvents, and bases—in parallel using microscale quantities. acs.orgunchainedlabs.com This approach enables the swift identification of optimal conditions for a desired transformation, bypassing the slow, one-at-a-time nature of traditional process development. unchainedlabs.com
Automated and Flow Synthesis : Automated synthesis platforms, particularly those based on flow chemistry, can be used to rapidly generate libraries of analogues. acs.orgchemrxiv.org Flow synthesis is especially well-suited for creating combinatorial libraries by systematically mixing different building blocks. chemrxiv.org This technology has been used for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org The combination of automated synthesis with HTE creates a powerful workflow for designing, creating, and testing new derivatives with unprecedented speed and efficiency, which is crucial for medicinal chemistry programs. acs.orgnih.gov
By embracing these future directions, researchers can systematically explore the chemical space around the this compound scaffold, unlocking its full potential in a manner that is efficient, sustainable, and innovative.
Q & A
Basic: What are the established synthetic routes for 4-(phenylamino)piperidine-4-methylamine, and how do reaction conditions influence yield?
The synthesis typically involves condensation of 4-piperidone derivatives with aniline precursors. For example, describes a method using phosphorus oxychloride (POCl₃) under reflux to activate carbonyl groups, followed by nucleophilic substitution with phenylamine. Post-reaction steps include ice-bath quenching, neutralization, and purification via flash column chromatography (≥80% purity). Key factors affecting yield include stoichiometric ratios of POCl₃, reaction time (optimal at 6–8 hours for complete activation), and temperature control to minimize side reactions like over-oxidation .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural integrity?
- 1H/13C NMR : Aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) confirm substitution patterns .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine and piperidine linkages .
- HPLC/MS : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]+ at m/z 277.1908), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can researchers optimize enantiomeric purity for chiral derivatives of this compound?
Chiral resolution requires chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. highlights recrystallization using ethanol/water mixtures to isolate diastereomeric salts (e.g., tartaric acid derivatives), achieving ≥98% enantiomeric excess (ee). Kinetic studies recommend low-temperature crystallization to suppress racemization .
Advanced: What biological targets are associated with this compound, and how are binding assays designed?
This compound’s structural analogs (e.g., N-BOC 4-AP in ) interact with opioid receptors (μ-OR, κ-OR). Competitive binding assays use radiolabeled ligands ([³H]-DAMGO for μ-OR) in HEK293 cells expressing recombinant receptors. IC₅₀ values are calculated via nonlinear regression, with Ki determinations using the Cheng-Prusoff equation .
Advanced: How do environmental factors (pH, temperature) impact the compound’s stability in aqueous solutions?
- pH 7.4 (PBS) : Degradation <5% over 24 hours at 25°C.
- Acidic conditions (pH <3) : Rapid hydrolysis of the piperidine amine (t₁/₂ ~2 hours).
- Elevated temperatures (40°C) : Accelerate oxidation; recommend storage at 2–8°C under nitrogen .
Advanced: How can conflicting data on receptor affinity be resolved?
Discrepancies in receptor binding data (e.g., μ-OR vs. δ-OR selectivity) may arise from assay conditions. Validate using orthogonal methods:
- SPR (Surface Plasmon Resonance) : Direct kinetic analysis (ka/kd) to confirm binding reversibility.
- Functional assays (cAMP inhibition) : Correlate efficacy with receptor activation .
Basic: What are its primary applications in medicinal chemistry research?
It serves as a scaffold for opioid analgesics () and epigenetic modulators (e.g., UNC1215 in ). Derivatives are evaluated for CNS permeability (logP 2.5–3.5) and metabolic stability using liver microsome assays .
Advanced: What computational strategies predict its pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS with CHARMM36 force field).
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability (%F >50) and CYP450 interactions .
Advanced: How are substituent effects on NMR chemical shifts systematically analyzed?
DFT calculations (B3LYP/6-311+G(d,p)) model electronic environments. For example, para-substituted phenyl groups deshield adjacent piperidine protons by 0.3–0.5 ppm due to electron-withdrawing effects .
Basic: What safety protocols are essential during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
